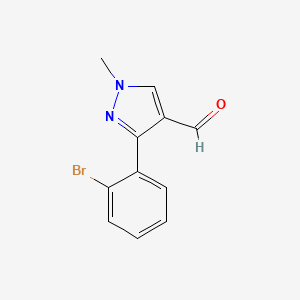

3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

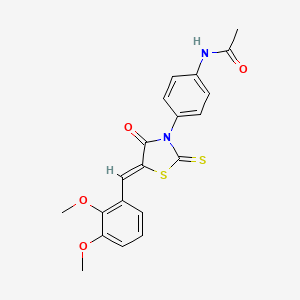

“3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also seems to have a bromophenyl group, which is a phenyl ring bonded with a bromine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bromophenols, which could be structurally similar, are typically produced by electrophilic halogenation of phenol with bromine . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromophenyl group would contribute to the aromaticity of the compound, while the pyrazole ring would introduce nitrogen atoms into the structure .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, bromophenyl groups can participate in electrophilic aromatic substitution reactions . Pyrazoles, on the other hand, can undergo a variety of reactions, including nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromophenols generally have a high density and a relatively high boiling point .

Applications De Recherche Scientifique

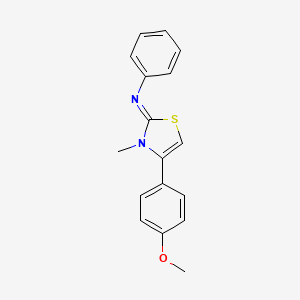

Heterocyclic Compound Synthesis

Research highlights the value of related pyrazole derivatives as building blocks for the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The unique reactivity of such derivatives facilitates mild reaction conditions for generating versatile dyes and heterocycles from a range of precursors, including amines and phenols, suggesting a broad applicability in chemical synthesis and dye production (Gomaa & Ali, 2020).

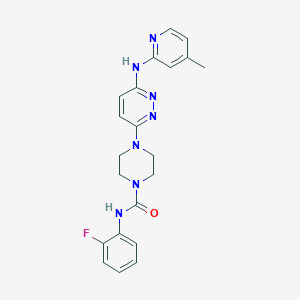

Anticancer Agent Development

The Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, is instrumental in generating α, β-unsaturated ketones/carboxylic acids. This process has been adapted on various pharmacophoric aldehydes, leading to a library of chemical compounds with significant anticancer activity. The review underscores the efficacy of this condensation in generating molecules predominantly geared towards cancer treatment, highlighting the potential of related chemical frameworks in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Material Development

The synthesis and application of quinazoline and pyrimidine derivatives, including pyrazole-based frameworks, have been reported for electronic devices and luminescent elements. The incorporation of such heterocyclic fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. This includes the development of luminescent small molecules and chelate compounds that could be utilized in photo- and electroluminescence, pointing to the versatility of pyrazole derivatives in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Target of Action

Compounds similar to “3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde” have been found to have antileishmanial and antimalarial activities . These compounds may target specific enzymes or proteins in these pathogens, disrupting their normal functions.

Mode of Action

Similar compounds may interact with their targets by binding to them and inhibiting their activity, leading to the death of the pathogen .

Biochemical Pathways

Similar compounds may affect the metabolic pathways of the pathogens, leading to their death .

Pharmacokinetics

Similar compounds are usually well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds may lead to the death of the pathogens by disrupting their normal functions .

Orientations Futures

The future research directions would depend on the properties and potential applications of this compound. Organoboron compounds, which may be structurally similar, are currently being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

Propriétés

IUPAC Name |

3-(2-bromophenyl)-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-14-6-8(7-15)11(13-14)9-4-2-3-5-10(9)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIPUZKMELNZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)

![ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B2574406.png)

![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574411.png)

![[7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2574414.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2574421.png)

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)